1h,1h,5h-octafluoropentyl p-toluenesulfonate
Overview
Description
1h,1h,5h-octafluoropentyl p-toluenesulfonate is a fluorinated organic compound known for its unique chemical properties. This compound is characterized by the presence of multiple fluorine atoms, which impart significant chemical stability and resistance to degradation. It is commonly used in various industrial applications due to its hydrophobic and oleophobic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1h,1h,5h-octafluoropentyl p-toluenesulfonate typically involves the reaction of 2,2,3,3,4,4,5,5-Octafluoropentanol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
2,2,3,3,4,4,5,5-Octafluoropentanol+4-methylbenzenesulfonyl chloride→2,2,3,3,4,4,5,5-Octafluoropentyl 4-methylbenzenesulfonate+HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1h,1h,5h-octafluoropentyl p-toluenesulfonate undergoes various chemical reactions, including:
Nucleophilic substitution: The sulfonate group can be displaced by nucleophiles such as amines or thiols.
Hydrolysis: In the presence of water and a base, the sulfonate ester can hydrolyze to form the corresponding alcohol and sulfonic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines or thiols, typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Hydrolysis: Base (e.g., sodium hydroxide) in aqueous or alcoholic solutions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic substitution: Corresponding substituted products (e.g., amines or thiols).
Hydrolysis: 2,2,3,3,4,4,5,5-Octafluoropentanol and 4-methylbenzenesulfonic acid.
Reduction: 2,2,3,3,4,4,5,5-Octafluoropentanol.
Scientific Research Applications
1h,1h,5h-octafluoropentyl p-toluenesulfonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: Employed in the modification of biomolecules to enhance their stability and resistance to enzymatic degradation.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of coatings and surface treatments to impart hydrophobic and oleophobic properties to materials.
Mechanism of Action
The mechanism of action of 1h,1h,5h-octafluoropentyl p-toluenesulfonate involves its interaction with molecular targets through its sulfonate group. The sulfonate group can form strong ionic interactions with positively charged sites on proteins or other biomolecules, leading to changes in their structure and function. Additionally, the fluorinated chain provides hydrophobic interactions, enhancing the compound’s ability to interact with lipid membranes and other hydrophobic environments.
Comparison with Similar Compounds
Similar Compounds
- 2,2,3,3,4,4,5,5-Octafluoropentyl methacrylate
- 2,2,3,3,4,4,5,5-Octafluoropentyl acrylate
- Glycidyl 2,2,3,3,4,4,5,5-octafluoropentyl ether
Uniqueness
1h,1h,5h-octafluoropentyl p-toluenesulfonate is unique due to its combination of a highly fluorinated chain and a sulfonate ester group. This combination imparts both hydrophobic and ionic properties, making it particularly useful in applications requiring surface modification and chemical stability. The presence of the sulfonate group also allows for specific interactions with biomolecules, which is not as prominent in similar compounds that lack this functional group.
Properties
IUPAC Name |
2,2,3,3,4,4,5,5-octafluoropentyl 4-methylbenzenesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F8O3S/c1-7-2-4-8(5-3-7)24(21,22)23-6-10(15,16)12(19,20)11(17,18)9(13)14/h2-5,9H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACPMGBQCNGPAAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC(C(C(C(F)F)(F)F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F8O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50379733 | |
Record name | 2,2,3,3,4,4,5,5-Octafluoropentyl 4-methylbenzene-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50379733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2264-00-8 | |
Record name | 2,2,3,3,4,4,5,5-Octafluoropentyl 4-methylbenzene-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50379733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.